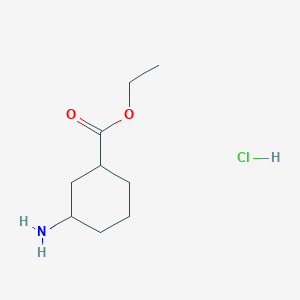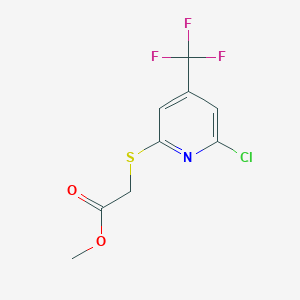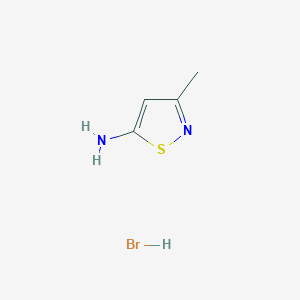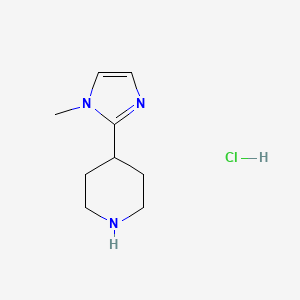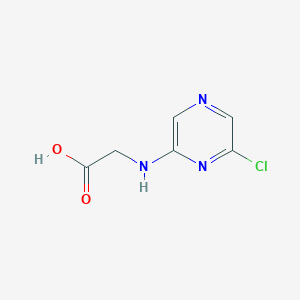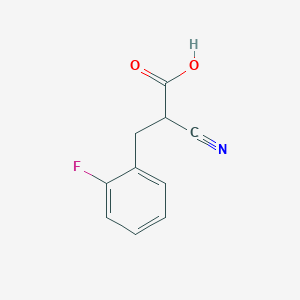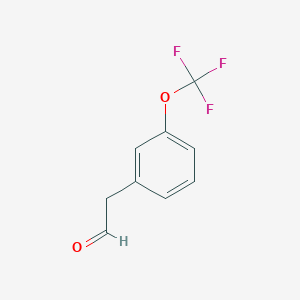
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde is 204.15 . The InChI code is 1S/C9H7F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 .Physical And Chemical Properties Analysis
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde is a liquid . It should be stored at a temperature of -70°C .Applications De Recherche Scientifique
Chemical Synthesis and Protection of Carboxylic Acids
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde is related to compounds used in chemical synthesis, such as 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, which serves as a novel reagent for the protection of carboxylic acids. This compound forms stable amides under basic conditions, which can be converted back to carboxylic acids, demonstrating its utility in synthetic chemistry (Arai, Tokuyama, Linsell, & Fukuyama, 1998).
Catalysis and Cyclization Reactions
In catalytic processes, similar compounds are involved in the synthesis of benzofurans. For example, the PtCl2-catalyzed cyclization reaction of o-alkynylphenyl acetals, which are structurally related to 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde, leads to the formation of 3-(alpha-alkoxyalkyl)benzofurans. This demonstrates the role of similar aldehydes in catalytic and cyclization reactions (Nakamura, Mizushima, & Yamamoto, 2005).
Organocatalytic Acetalization
Research on the acid-free, organocatalytic acetalization of aldehydes, including those similar to 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde, has shown the possibility of synthesizing acetals using neutral, double hydrogen bonding catalysts. This method is mild and practical, highlighting the potential applications of these aldehydes in acetalization processes (Kotke & Schreiner, 2006).
Photocatalysis and Environmental Applications
A study on the complete oxidation of acetaldehyde and toluene over a Pd/WO(3) photocatalyst under light irradiation suggests the potential of using related aldehydes in environmental applications, particularly in photocatalytic processes for air purification (Arai et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQGPRADDZTDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



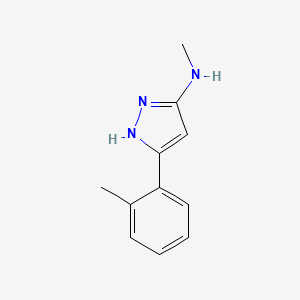
![2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B1423560.png)
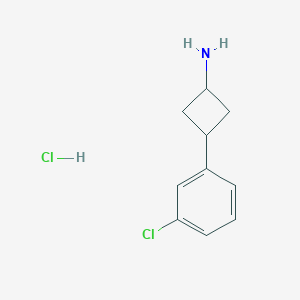
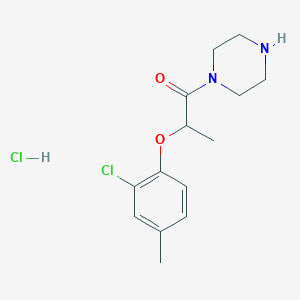
![3-Ethoxyspiro[3.5]nonan-1-one](/img/structure/B1423565.png)
![4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1423568.png)
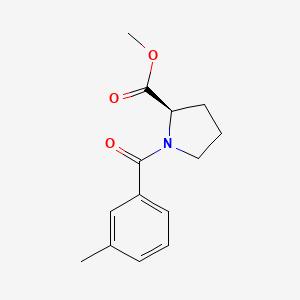
![2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol](/img/structure/B1423572.png)
